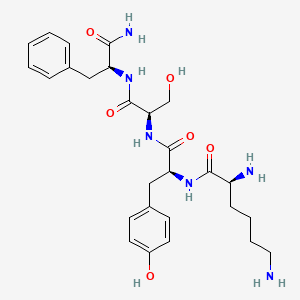
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is a complex peptide compound with a molecular formula of C27H38N6O6. It contains various functional groups, including amides, amines, and hydroxyl groups, which contribute to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The latter can be more cost-effective for large quantities and involves similar steps but in a solution rather than on a solid support .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group on the tyrosine residue can yield a ketone, while reduction of the amide groups can produce primary amines .
Scientific Research Applications
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target involved .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide used for the treatment of type 2 diabetes, containing a linear sequence of amino acids.
Histrelin: A GnRH agonist used for treating prostate cancer and central precocious puberty.
Uniqueness
L-Lysyl-L-tyrosyl-D-seryl-L-phenylalaninamide is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88381-23-1 |
|---|---|
Molecular Formula |
C27H38N6O6 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C27H38N6O6/c28-13-5-4-8-20(29)25(37)32-22(15-18-9-11-19(35)12-10-18)26(38)33-23(16-34)27(39)31-21(24(30)36)14-17-6-2-1-3-7-17/h1-3,6-7,9-12,20-23,34-35H,4-5,8,13-16,28-29H2,(H2,30,36)(H,31,39)(H,32,37)(H,33,38)/t20-,21-,22-,23+/m0/s1 |
InChI Key |
BAPIRMWSPVZENQ-CWBXHPNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


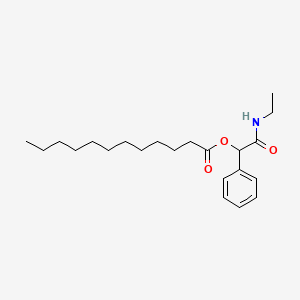
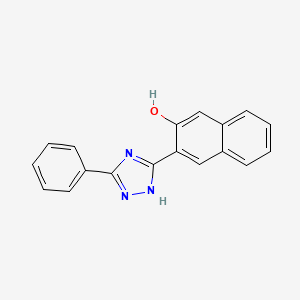

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
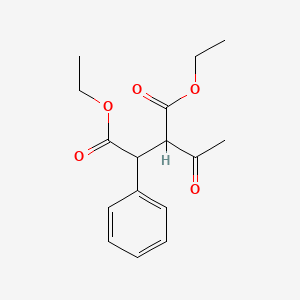
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
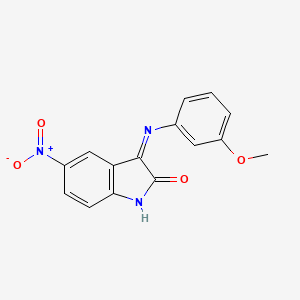
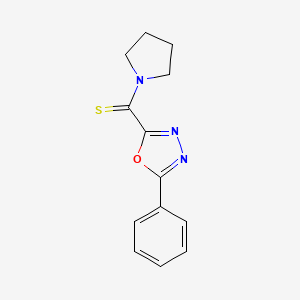
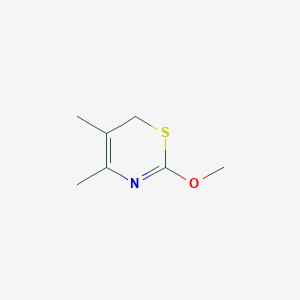
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
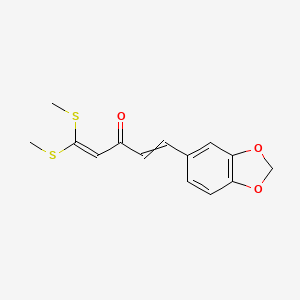
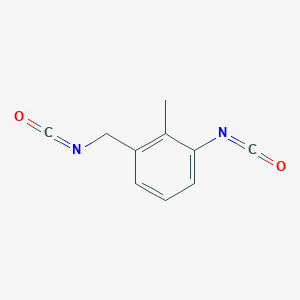
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
